N-(2-Phenylethyl)indomethacin Amide N-(2-Phenylethyl)indomethacin Amide
Brand Name: Vulcanchem
CAS No.: 261766-32-9
VCID: VC0014790
InChI: InChI=1S/C27H25ClN2O3/c1-18-23(17-26(31)29-15-14-19-6-4-3-5-7-19)24-16-22(33-2)12-13-25(24)30(18)27(32)20-8-10-21(28)11-9-20/h3-13,16H,14-15,17H2,1-2H3,(H,29,31)
SMILES: CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCCC4=CC=CC=C4
Molecular Formula: C27H25ClN2O3
Molecular Weight: 460.9 g/mol

N-(2-Phenylethyl)indomethacin Amide

CAS No.: 261766-32-9

Reference Standards

VCID: VC0014790

Molecular Formula: C27H25ClN2O3

Molecular Weight: 460.9 g/mol

N-(2-Phenylethyl)indomethacin Amide - 261766-32-9

CAS No. 261766-32-9
Product Name N-(2-Phenylethyl)indomethacin Amide
Molecular Formula C27H25ClN2O3
Molecular Weight 460.9 g/mol
IUPAC Name 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(2-phenylethyl)acetamide
Standard InChI InChI=1S/C27H25ClN2O3/c1-18-23(17-26(31)29-15-14-19-6-4-3-5-7-19)24-16-22(33-2)12-13-25(24)30(18)27(32)20-8-10-21(28)11-9-20/h3-13,16H,14-15,17H2,1-2H3,(H,29,31)
Standard InChIKey VYDBTNADENXYSN-UHFFFAOYSA-N
SMILES CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCCC4=CC=CC=C4
Canonical SMILES CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCCC4=CC=CC=C4
Appearance Assay:≥98%A crystalline solid
Synonyms N-(2-Phenylethyl)-1-p-chlorobenzoyl-5-methoxy-2-methylindole-3-acetamide; 1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-N-(2-phenylethyl)-1H-indole-3-acetamide;
PubChem Compound 4292
Last Modified Nov 11 2021
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